2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at position 3 and an N-(2,4-dimethylphenyl)acetamide moiety. The pyrido[3,2-d]pyrimidine core is a bicyclic system fused with a pyrimidine ring, which is often associated with diverse biological activities, including kinase inhibition and antiproliferative effects . The acetamide group linked to a 2,4-dimethylphenyl ring may influence solubility and metabolic stability due to steric and electronic effects.
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-10-19(16(2)12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-6-8-18(25)9-7-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
UURGQAQYSALWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyridine and pyrimidine derivatives. The synthetic route may involve:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions, such as the use of strong acids or bases as catalysts.
Introduction of the 4-chlorobenzyl Group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the core structure.
Attachment of the N-(2,4-dimethylphenyl)acetamide Moiety: This step involves the acylation reaction where the N-(2,4-dimethylphenyl)acetamide group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrido[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Varying Arylacetamide Substituents
N-(2,5-Dimethoxyphenyl) Derivative
A closely related compound, 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (ChemSpider ID: 923192-85-2), differs only in the substitution pattern of the arylacetamide group (2,5-dimethoxy vs. 2,4-dimethylphenyl).
N-(2,3-Dichlorophenyl) Derivative
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () features a dichlorophenyl group and a thioether-linked pyrimidine. The chlorine atoms enhance lipophilicity, while the thioether bridge may improve resistance to enzymatic degradation. This compound exhibits a higher melting point (230°C) compared to analogues with methoxy or methyl groups, suggesting stronger intermolecular interactions .
Table 1: Comparison of Arylacetamide Derivatives
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine Derivatives
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () replaces the pyrido[3,2-d]pyrimidine core with a thieno[2,3-d]pyrimidine system. This compound exhibits a lower melting point (143–145°C) compared to the target compound, likely due to reduced crystallinity .
Pyrazolo[3,4-d]pyrimidine Analogues
Compounds such as N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () feature a pyrazolo[3,4-d]pyrimidine core. The additional nitrogen atom in the pyrazole ring enhances hydrogen-bonding capacity, which may improve target selectivity. The fluorinated aromatic groups further increase metabolic stability .
Table 2: Core Heterocycle Comparison
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 448.9 g/mol. The structure comprises a pyrido[3,2-d]pyrimidine core, which is known for its versatility in biological interactions. The presence of functional groups such as dioxo and amide enhances its reactivity and potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN4O3 |
| Molecular Weight | 448.9 g/mol |
| Core Structure | Pyrido[3,2-d]pyrimidine |
| Functional Groups | Dioxo, Amide |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Research has shown that it may act as an inhibitor of specific enzymes or receptors involved in biochemical pathways critical for microbial survival.
- Bacterial Activity : In vitro assays suggest efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Fungal Activity : The compound has also shown promising results against fungal strains such as Candida albicans, indicating potential use in antifungal therapies.
The biological activity of the compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.
- Receptor Interaction : The structural features allow for binding to specific receptors, which could disrupt normal cellular functions in microbes.
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by researchers evaluated the antibacterial properties of the compound against various strains. Results indicated that it inhibited growth at concentrations lower than typical antibiotics used in clinical settings. -
Antifungal Activity Assessment :
Another study focused on the antifungal activity against Candida albicans. The compound was tested in a series of dilutions, revealing effective inhibition at sub-micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
